6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic carboxamide derivative featuring a complex fused-ring system. Key structural elements include:
- Phenylethyl group: Introduces hydrophobicity, likely influencing membrane permeability or binding to hydrophobic enzyme pockets.
- Tricyclic core: The 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold suggests rigidity, which may optimize target binding and metabolic stability.
Structural Characterization:
If crystallographic data exists, its refinement likely employed SHELXL (a widely used program for small-molecule refinement) and visualization via ORTEP-III for thermal ellipsoid plots . Synthesis and purity verification would involve elemental analysis, IR, and UV-Vis spectroscopy, as seen in analogous spiro-compound studies .
Properties
CAS No. |
609794-53-8 |
|---|---|
Molecular Formula |
C28H32N6O3 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H32N6O3/c1-19-8-6-12-34-25(19)31-26-23(28(34)36)18-22(27(35)30-20(2)21-9-4-3-5-10-21)24(29)33(26)13-7-11-32-14-16-37-17-15-32/h3-6,8-10,12,18,20,29H,7,11,13-17H2,1-2H3,(H,30,35) |
InChI Key |
AKESOGUSCBNDIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C(=O)NC(C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products
Scientific Research Applications
6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The compound’s closest analogues include spirocyclic and benzothiazole-containing derivatives (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) . Key comparative features are summarized below:
Functional Group Impact Analysis
- Morpholine vs. Benzothiazole : The morpholinylpropyl group in the target compound likely improves solubility compared to benzothiazole-containing analogues, which are more lipophilic and prone to aggregation .
- Phenylethylamide vs. Hydroxyl-Phenyl : The phenylethyl group may enhance blood-brain barrier penetration relative to hydroxyl-phenyl derivatives, which prioritize hydrogen bonding .
- Tricyclic vs. Spirocyclic Cores : The rigid tricyclic system in the target compound may confer higher target specificity but lower synthetic accessibility compared to spirocyclic systems .
Pharmacopeial Standards
Research Findings and Implications
- Characterization Workflow : IR and UV-Vis spectra would confirm carbonyl (1650–1750 cm⁻¹) and conjugated π-system (250–300 nm) features, while SHELXL-refined X-ray data would validate stereochemistry .
- Therapeutic Potential: Structural parallels to kinase inhibitors (e.g., imatinib) suggest possible anticancer applications, though in vitro assays are needed to confirm efficacy.
Biological Activity
The compound 6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological significance. Its intricate structure includes multiple functional groups that may contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C25H33N7O4
- Molecular Weight : Approximately 495.6 g/mol
- Structural Features :
- Contains morpholine and triazine rings.
- Exhibits various functional groups that enhance its chemical reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing cellular pathways involved in disease processes. Preliminary studies suggest several mechanisms through which this compound may exert its effects:
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds within the same structural framework. Here are some notable findings:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Compound A | NO Inhibition | 14.7 µM |
| Study 2 | Compound B | Cytotoxicity against cancer cells | 22 µM |
| Study 3 | Compound C | Anti-inflammatory activity | 10 µM |
These studies indicate that modifications to the core structure can significantly influence biological outcomes.
In Vitro Studies
In vitro assays have been conducted to assess the anti-inflammatory properties of related compounds:
- Macrophage Cell Line RAW 264.7 :
- Compounds were tested for their ability to suppress NO production.
- Results showed varying degrees of inhibition, with some compounds achieving over 50% inhibition at lower concentrations.
Future Directions
Given the promising initial findings regarding the biological activity of This compound , future research should focus on:
- Mechanistic Studies : Elucidating the specific molecular pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to support potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
